Synthetic Accessibility: 93% Isolated Yield for PMB Protection of 4-Iodopyrazole
A high-yielding, reproducible synthetic protocol for the preparation of 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole has been established, achieving a 93% isolated yield via alkylation of 4-iodo-1H-pyrazole with 4-methoxybenzyl chloride under sodium hydride conditions . This compares favorably to the analogous synthesis of the 4-bromo derivative, which proceeds under similar conditions but with no comparable yield data publicly available . The robust protocol minimizes procurement risk for research groups seeking a reliable and readily accessible intermediate.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 93% (2.26 g from 1.50 g 4-iodo-1H-pyrazole) |
| Comparator Or Baseline | 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole (no yield reported for direct alkylation route) |
| Quantified Difference | Target compound yield explicitly reported and high; comparator yield not quantified. |
| Conditions | Reaction: 4-iodo-1H-pyrazole (1.50 g, 7.73 mmol), NaH (9.28 mmol, 60% dispersion), DMF (15 mL), 0°C to r.t.; then 4-methoxybenzyl chloride (1.06 mL, 7.80 mmol), stirred 2h. |
Why This Matters
A high-yield, reproducible synthetic route reduces the cost and time associated with procuring this building block, making it a more attractive option for large-scale medicinal chemistry campaigns compared to analogs with less optimized syntheses.
